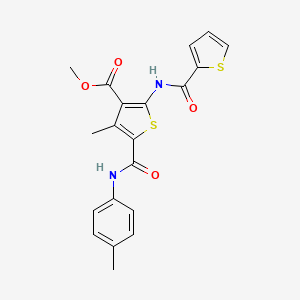

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(p-tolylcarbamoyl)thiophen-3-carboxylat ist eine komplexe organische Verbindung, die ein Thiophenringsystem aufweist. Thiophenderivate sind bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(p-tolylcarbamoyl)thiophen-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Thiophenrings: Der Thiophenring kann durch die Paal-Knorr-Synthese hergestellt werden, bei der 1,4-Diketone mit Schwefelquellen cyclisiert werden.

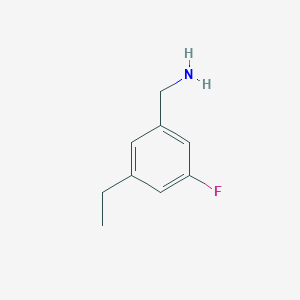

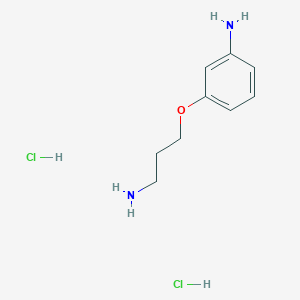

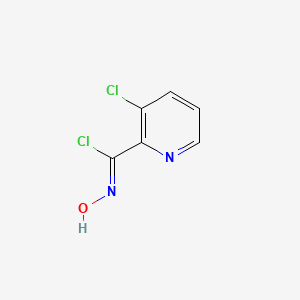

Amidierung und Veresterung: Die Einführung der Carboxamido- und Carbamoylgruppen kann durch Amidierungsreaktionen unter Verwendung geeigneter Amine und Carbonsäuren erreicht werden. Die Veresterung kann mit Methanol und sauren Katalysatoren durchgeführt werden.

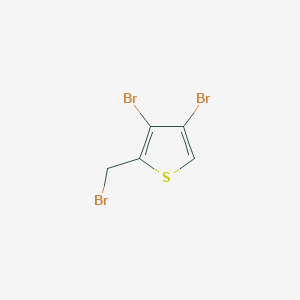

Substitutionsreaktionen: Die Methyl- und p-Tolylgruppen können durch Substitutionsreaktionen mit geeigneten Alkylhalogeniden und Katalysatoren eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege beinhalten, mit Fokus auf Ausbeute, Reinheit und Wirtschaftlichkeit. Die Produktion im großen Maßstab kann kontinuierliche Strömungsreaktoren und automatisierte Systeme nutzen, um eine gleichmäßige Qualität und Effizienz zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(p-tolylcarbamoyl)thiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Thiolen oder Thioethern führt.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide und Katalysatoren wie Palladium oder Kupfer.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiole, Thioether.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(p-tolylcarbamoyl)thiophen-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Als potenzieller Medikamentenkandidat erforscht, da er einzigartige strukturelle Merkmale aufweist.

Industrie: Eingesetzt bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und leitfähigen Polymeren.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(p-tolylcarbamoyl)thiophen-3-carboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die genauen Pfade und Zielstrukturen können je nach der untersuchten spezifischen biologischen Aktivität variieren.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides and catalysts such as palladium or copper.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-2-(thiophen-2-carboxamido)-4-methyl-5-(p-tolylcarbamoyl)thiophen-3-carboxylat

- Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(phenylcarbamoyl)thiophen-3-carboxylat

- Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(m-tolylcarbamoyl)thiophen-3-carboxylat

Einzigartigkeit

Methyl-4-methyl-2-(thiophen-2-carboxamido)-5-(p-tolylcarbamoyl)thiophen-3-carboxylat ist einzigartig aufgrund der spezifischen Anordnung seiner funktionellen Gruppen, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Das Vorhandensein sowohl von Carboxamido- als auch von Carbamoylgruppen am Thiophenring bietet Möglichkeiten für vielfältige chemische Modifikationen und Anwendungen.

Eigenschaften

Molekularformel |

C20H18N2O4S2 |

|---|---|

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C20H18N2O4S2/c1-11-6-8-13(9-7-11)21-18(24)16-12(2)15(20(25)26-3)19(28-16)22-17(23)14-5-4-10-27-14/h4-10H,1-3H3,(H,21,24)(H,22,23) |

InChI-Schlüssel |

SRAARGIPZIUSCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)